1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide
CAS No.: 1358891-70-9
Cat. No.: VC4634843
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358891-70-9 |
|---|---|
| Molecular Formula | C18H17FN4O |
| Molecular Weight | 324.359 |
| IUPAC Name | 1-cyclopentyl-N-(3-fluorophenyl)benzotriazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H17FN4O/c19-13-4-3-5-14(11-13)20-18(24)12-8-9-17-16(10-12)21-22-23(17)15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7H2,(H,20,24) |
| Standard InChI Key | GLBLEYPNPGIMAU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)N=N2 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide, reflects its three key components:
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Benzotriazole core: A fused aromatic ring system with three nitrogen atoms.
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Cyclopentyl substituent: A five-membered cycloalkane attached to the 1-position of the benzotriazole.
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3-Fluorophenyl carboxamide: A fluorine-substituted phenyl group linked via a carboxamide bond at the 5-position.
Molecular Formula and Weight
Key Structural Features
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logP: Estimated at 3.8–4.1, indicating moderate hydrophobicity suitable for membrane permeability .
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Hydrogen Bond Acceptors/Donors: 4 acceptors (N, O) and 1 donor (amide NH) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Benzotriazole Core Formation: Cyclocondensation of o-phenylenediamine derivatives with nitrous acid .
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Cyclopentyl Substitution: Alkylation at the 1-position using cyclopentyl halides under basic conditions .
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Carboxamide Installation: Coupling the 5-carboxylic acid derivative with 3-fluoroaniline via EDCI/HOBt-mediated amidation .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 5-positions requires careful control of reaction conditions .
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Purification: High-performance liquid chromatography (HPLC) is often needed due to polar byproducts .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 180–182°C (predicted) | |
| Water Solubility (logSw) | -3.3 to -4.5 | |
| Polar Surface Area | 65.7 Ų |
Spectroscopic Characteristics
Biological Activity and Applications
Material Science Applications
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UV Stabilizers: Benzotriazole derivatives absorb UV-A/UV-B radiation (λ<sub>max</sub> = 340–360 nm), making them candidates for sunscreens .
Comparative Analysis with Analogues
| Compound | logP | Molecular Weight | Key Application |
|---|---|---|---|
| 1-Cyclopentyl-N-(4-ethoxyphenyl)... | 3.6 | 350.4 | Antibacterial research |
| N-(3-Chlorophenyl)-1-cyclopentyl... | 4.15 | 340.8 | Kinase inhibition |
| 1-Propyl-N-(3-fluorophenyl)... | 3.07 | 298.3 | Antiviral screening |
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